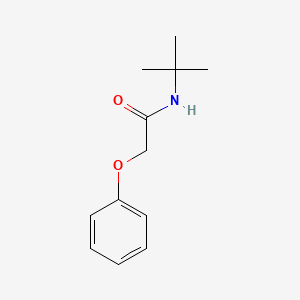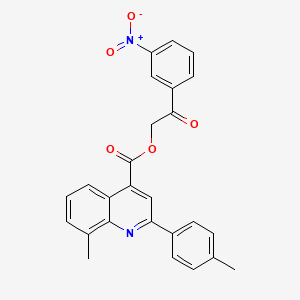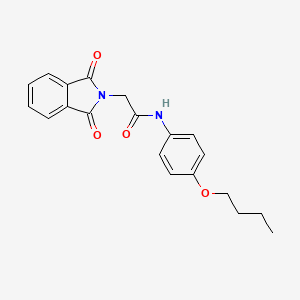![molecular formula C23H27ClN2O B11989364 2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989364.png)
2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their unique structural properties and versatile applications in various fields, including materials science, medicinal chemistry, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. The key steps include the condensation of an aromatic amine, a phenol, and formaldehyde. This reaction can be carried out in a one-pot process by heating the reactants . Alternatively, the synthesis can be performed sequentially, where each intermediate is isolated and purified before proceeding to the next step .
Industrial Production Methods
Industrial production of benzoxazines, including this compound, often employs high-throughput methods to ensure efficiency and scalability. These methods may involve the use of continuous flow reactors and advanced catalytic systems to optimize reaction conditions and yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents (e.g., bromine, chlorine) . Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other benzoxazine derivatives, such as:
- 3-Phenyl-2,4-dihydro-1,3-benzoxazine
- 2-(2-Chlorophenyl)-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the 4-chlorophenyl, hexyl, and methyl groups, which confer distinct chemical and physical properties . These features make it particularly suitable for certain applications, such as in the development of high-performance materials and potential therapeutic agents .
Propriétés
Formule moléculaire |
C23H27ClN2O |
|---|---|
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H27ClN2O/c1-3-4-5-8-15-23(2)26-21(19-9-6-7-10-22(19)27-23)16-20(25-26)17-11-13-18(24)14-12-17/h6-7,9-14,21H,3-5,8,15-16H2,1-2H3 |
Clé InChI |
FZKULYFBGDSOKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11989283.png)
![9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11989286.png)

![Methyl 4-{2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B11989302.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11989305.png)



![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989334.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989348.png)
![N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide](/img/structure/B11989349.png)
![N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide](/img/structure/B11989353.png)
![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1,4-dihydroxynaphthalene-2-carboxamide](/img/structure/B11989354.png)

